N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with methoxyphenyl and aminocarbonyl groups.
Mechanism of Action
- For instance, the 2-methoxyphenyl isocyanate has been studied as a chemoselective multitasking reagent for protecting and deprotecting amino groups . While not identical to our compound, it shares some structural features. It demonstrates chemoselectivity, which suggests that our compound might also interact with specific functional groups.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and aminocarbonyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The methoxy and amino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of advanced polymers, coatings, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
Phenylboronic pinacol esters: Used in drug design and drug delivery devices.
Imidazo[1,2-a]pyridines: Valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its interactions with specific molecular targets make it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4OS/c19-13-5-4-12(18(20,21)22)10-14(13)24-16(27)11-28-17-23-7-6-15(25-17)26-8-2-1-3-9-26/h4-7,10H,1-3,8-9,11H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSJHWXBQEGFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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